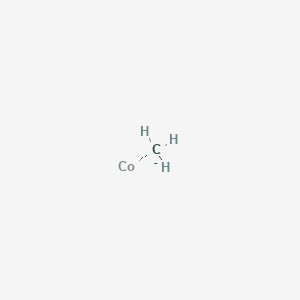

Cobalt, methyl-

Description

Properties

CAS No. |

76826-90-9 |

|---|---|

Molecular Formula |

CH3Co- |

Molecular Weight |

73.968 g/mol |

IUPAC Name |

carbanide;cobalt |

InChI |

InChI=1S/CH3.Co/h1H3;/q-1; |

InChI Key |

HAHDAHKRCJXVAP-UHFFFAOYSA-N |

Canonical SMILES |

[CH3-].[Co] |

Origin of Product |

United States |

Synthesis and Biosynthesis of Methylcobalamin

De Novo Biosynthetic Pathways in Microorganisms

The de novo synthesis of cobalamin is exclusive to some bacteria and archaea and involves the construction of the complex corrin (B1236194) ring structure from simple precursors. nih.govmdpi.com This process requires a significant energetic investment from the cell, involving nearly 30 enzymatic steps. asm.org The pathways are broadly categorized into two main types: anaerobic and aerobic, distinguished primarily by the timing of cobalt insertion and the requirement for molecular oxygen. portlandpress.comnih.gov

Anaerobic and Aerobic Pathways

The aerobic pathway , well-studied in organisms like Pseudomonas denitrificans, requires molecular oxygen and is characterized by the late insertion of cobalt into the corrin ring. nih.govwikipedia.org In contrast, the anaerobic pathway , found in bacteria such as Salmonella typhimurium and Propionibacterium shermanii, does not require oxygen, and cobalt is incorporated at an early stage. portlandpress.comwikipedia.org

The divergence between the two pathways occurs after the formation of precorrin-2 (B1239101). nih.gov They later converge at the intermediate cob(II)yrinic acid a,c-diamide. nih.gov Despite their differences, many of the methyltransferase enzymes involved in the eight peripheral methylation reactions share a high degree of sequence similarity between the two pathways. nih.gov

| Feature | Aerobic Pathway | Anaerobic Pathway |

| Oxygen Requirement | Requires molecular oxygen | Does not require molecular oxygen |

| Cobalt Insertion | Late in the pathway | Early in the pathway |

| Key Organisms | Pseudomonas denitrificans, Rhodobacter capsulatus wikipedia.org | Salmonella typhimurium, Bacillus megaterium, Propionibacterium shermanii wikipedia.org |

| Cobalt Chelation | Via hydrogenobyrinic a,c-diamide with the CobNST complex nih.gov | Via precorrin-2 with CbiK nih.gov |

| Ring Contraction | Involves a monooxygenase (CobG) and results in the extrusion of the methylated C20. mdpi.com | Catalyzed by the enzyme from the cbiH gene without the need for oxygen. mdpi.com |

Enzymatic Steps and Key Intermediates

The biosynthesis of methylcobalamin (B1676134) begins with the synthesis of δ-aminolevulinate (ALA), a common precursor for all tetrapyrroles. nih.gov Two molecules of ALA are condensed to form porphobilinogen (B132115) (PBG), and four molecules of PBG are then polymerized and cyclized to create uroporphyrinogen III (UroIII). mdpi.com UroIII is the first macrocyclic intermediate common to the biosynthesis of heme, chlorophyll, and cobalamin. wikipedia.org

From UroIII, the pathways to cobalamin diverge. A series of eight methylation steps, utilizing S-adenosyl methionine (SAM) as the methyl donor, decorate the macrocycle. asm.orgwikipedia.org

Key Intermediates in Cobalamin Biosynthesis: nih.govportlandpress.comwikipedia.orgpnas.org

| Intermediate | Pathway(s) | Key Transformation |

| Uroporphyrinogen III | Both | Starting macrocycle for cobalamin synthesis. |

| Precorrin-1 | Both | Result of the first methylation of UroIII. |

| Precorrin-2 | Both | Result of the second methylation; point of divergence for aerobic and anaerobic pathways. |

| Sirohydrochlorin (Factor II) | Anaerobic | Oxidized form of precorrin-2, substrate for cobalt insertion. |

| Cobalt-precorrin-2 | Anaerobic | Result of early cobalt chelation. |

| Hydrogenobyrinic acid | Aerobic | Corrin ring structure formed before cobalt insertion. |

| Cobyrinic acid | Both | A key corrinoid intermediate. |

| Cobyric acid | Both | Formed after amidation of the carboxylate groups of cobyrinic acid. |

| Adenosylcobyric acid | Both | Formed by the attachment of an adenosyl group to the cobalt ion. |

The final steps, common to both pathways, involve the attachment of an aminopropanol (B1366323) sidechain and the assembly of the nucleotide loop, which provides the second ligand for the cobalt ion. wikipedia.org

Salvage Pathways

Many prokaryotic organisms that cannot synthesize cobalamin de novo possess salvage pathways to acquire it from their environment. wikipedia.org These pathways allow for the uptake of external corrinoids, such as cobalamin or its precursors, and their subsequent conversion into the required coenzyme forms. mdpi.comwikipedia.org Even some organisms capable of de novo synthesis, like Salmonella typhimurium, will assimilate external cobalamin when available. wikipedia.org The uptake is typically facilitated by ABC transporters that move the cobalamin across the cell membrane. wikipedia.org

Laboratory and Industrial Synthetic Methodologies

Due to the complexity of its chemical structure, the industrial production of vitamin B12, including methylcobalamin, relies on microbial fermentation rather than total chemical synthesis. mdpi.comresearchgate.net However, laboratory-scale chemical syntheses are established, often starting from a more readily available form of vitamin B12, such as cyanocobalamin. wikipedia.org

Chemical Reduction and Alkylation Procedures

A common laboratory method for preparing methylcobalamin involves the chemical reduction of cyanocobalamin, followed by an alkylation step. wikipedia.org

A typical procedure is as follows:

Reduction: Cyanocobalamin is reduced in an alkaline solution using a reducing agent like sodium borohydride. This process reduces the cobalt(III) center to a highly nucleophilic cob(I)alamin species. wikipedia.orggoogle.com

Alkylation: The resulting cob(I)alamin is then treated with a methylating agent, such as methyl iodide or dimethyl sulfate, which provides the methyl group that attaches to the cobalt center, forming methylcobalamin. wikipedia.orggoogle.com

These reactions are typically carried out in the absence of light and oxygen to prevent degradation of the light-sensitive and oxygen-sensitive compounds. google.com

Optimization Strategies for Industrial Production

The industrial production of vitamin B12 is achieved through large-scale fermentation of microorganisms, with Pseudomonas denitrificans and Propionibacterium freudenreichii being among the commonly used strains. researchgate.netacs.org Optimization strategies focus on improving the yield and cost-effectiveness of this process.

Key optimization strategies include:

Strain Engineering: Genetically modifying the production strains to overexpress key biosynthetic genes, remove feedback inhibition mechanisms, and direct metabolic flux towards cobalamin synthesis. nih.govacs.org

Fermentation Media Optimization: Fine-tuning the composition of the culture medium, including the concentrations of carbon and nitrogen sources, precursors like 5-aminolevulinic acid (ALA) and 5,6-dimethylbenzimidazole (B1208971) (DMB), and cobalt ions. mdpi.comacs.org For instance, adding betaine (B1666868) has been shown to enhance the formation of key intermediates. mdpi.com

Process Control: Optimizing fermentation conditions such as pH, temperature, and oxygen transfer rate (OTR) is crucial for maximizing yield. mdpi.comekb.eg

Cost-Effective Substrates: Utilizing inexpensive raw materials, such as agro-industrial wastes like molasses, as a carbon source to reduce production costs. ekb.egresearchgate.net

Recent advancements in synthetic biology and metabolic engineering continue to be applied to develop more efficient microbial cell factories for vitamin B12 production. nih.gov

Control of Environmental Factors

The optimization of methylcobalamin production through fermentation is highly dependent on the stringent control of various environmental and nutritional factors. nih.gov Industrial production primarily utilizes microbial strains such as Propionibacterium shermanii and Pseudomonas denitrificans. nih.govmdpi.com The growth and productivity of these microorganisms are sensitive to the conditions of the fermentation broth. Key factors that are manipulated to enhance yield include nutrient concentrations, aeration, pH, and temperature. researchgate.netekb.eg

Research has shown that specific trace elements and additives play a crucial role. The supplementation of cobalt ions, a central component of the cobalamin molecule, and precursors like 5,6-dimethylbenzimidazole (DMB) and 5-aminolevulinic acid (ALA) can improve biosynthesis. mdpi.com Betaine has been identified as a key methyl group donor for the biosynthesis pathway; however, high concentrations can inhibit cell growth, necessitating controlled feeding strategies. researchgate.net

Furthermore, the concentration of certain ions in the fermentation medium is critical. For instance, in cultures of Pseudomonas denitrificans, maintaining a potassium ion concentration between 0.7 and 1.3 g/L has been demonstrated to significantly increase the yield of vitamin B12. google.com The control of dissolved oxygen is another vital parameter. Studies indicate that a lower oxygen transfer rate during the later stages of fermentation can positively impact cobalamin biosynthesis, with multi-step dissolved oxygen control strategies leading to a reported 17% increase in production. researchgate.net Accumulation of inhibitory byproducts, such as propionic acid, is a major challenge, particularly in cultures of Propionibacterium, which can limit cell growth and productivity. gcwgandhinagar.com

The following table summarizes key environmental factors and their impact on the bioprocess:

| Factor | Parameter | Effect on Production | Reference |

| Nutrients | Betaine | Acts as a methyl group donor, but high concentrations inhibit cell growth. | researchgate.net |

| Glucose | Used in feeding strategies to support cell growth and production. | researchgate.net | |

| 5-aminolevulinic acid (ALA) | Precursor supplementation can improve cobalamin biosynthesis. | mdpi.com | |

| 5,6-dimethylbenzimidazole (DMB) | Precursor supplementation can improve cobalamin biosynthesis. | mdpi.com | |

| Trace Elements | Cobalt (Co²⁺) | Essential central ion for the molecule; managing levels is critical for yield and reducing environmental waste. | researchgate.netquadram.ac.uk |

| Zinc (Zn²⁺) | Positively affects production. | researchgate.net | |

| Ion Concentration | Potassium (K⁺) | Optimal concentration (0.7-1.3 g/L) can significantly increase yield in P. denitrificans. | google.com |

| Gaseous Environment | Dissolved Oxygen (DO) | Lower oxygen transfer rate in later stages can enhance production. | researchgate.net |

| Physicochemical | pH | Optimization is crucial for microbial growth and productivity. | ekb.eg |

| Temperature | Control is necessary for optimal enzyme function and cell viability. | ekb.eg | |

| Inhibitors | Propionic Acid | Accumulation can inhibit the growth of Propionibacterium species. | gcwgandhinagar.com |

Genetic Tools for Bioprocess Improvement

Significant advancements in the yield of microbially produced methylcobalamin have been achieved through the application of genetic engineering. These tools are employed to overcome native limitations of producer strains, such as feedback inhibition and inefficient precursor supply. mdpi.comnih.govresearchgate.net

Historically, a common strategy for strain improvement was random mutagenesis, which aimed to increase productivity or confer resistance to toxic intermediates that accumulate in the culture medium. nih.govresearchgate.net While effective to a degree, modern molecular biology offers more precise and targeted approaches. These include the overexpression of key genes involved in the cobalamin biosynthesis pathway and the downregulation of genes in competing metabolic pathways. nih.govresearchgate.net

Heterologous expression, which involves introducing foreign genes or entire biosynthetic pathways into well-characterized host organisms like Escherichia coli, is a promising strategy. nih.govresearchgate.net This allows for production in strains that are easier to cultivate and genetically manipulate than traditional industrial producers. quadram.ac.uk For example, researchers have successfully developed a novel E. coli strain capable of producing B12 on a scale comparable to commercial strains but with a significantly reduced requirement for cobalt, making the process more environmentally friendly and cost-effective. ukri.org

More advanced genetic tools are also being deployed. A versatile Cas12k-based genetic engineering toolkit (C12KGET) was recently used to successfully modify the genome of Sinorhizobium meliloti. By down-regulating specific gene expression, researchers achieved a 25% increase in vitamin B12 production without negatively impacting cell growth. oup.com These genetic interventions are critical for developing next-generation cell factories for efficient and sustainable methylcobalamin production. mdpi.comnih.gov

The table below outlines various genetic strategies used to improve methylcobalamin production:

| Genetic Tool/Strategy | Description | Example/Outcome | Reference |

| Random Mutagenesis | Inducing random mutations to screen for strains with higher productivity or resistance to toxic intermediates. | A traditional method for strain improvement. | nih.govresearchgate.net |

| Gene Overexpression | Increasing the expression of genes directly involved in the cobalamin biosynthesis pathway. | Enhances the metabolic flux towards the final product. | mdpi.comnih.gov |

| Gene Downregulation | Reducing the expression of genes in competing metabolic pathways. | Redirects metabolic resources towards cobalamin synthesis. | nih.govresearchgate.net |

| Heterologous Expression | Expressing the biosynthetic pathway in a foreign host. | Development of E. coli strains for B12 production. quadram.ac.uknih.gov | |

| CRISPR-Cas Systems | Precise genome editing for targeted gene modification. | A Cas12k-based toolkit increased B12 yield in S. meliloti by 25%. | oup.com |

Structural Characterization and Spectroscopic Analysis of Methylcobalamin

Advanced Spectroscopic Techniques for Structural Elucidation

The determination of the precise molecular architecture of methylcobalamin (B1676134) has been made possible through the application of several sophisticated spectroscopic methods. These techniques provide complementary information, allowing for a comprehensive understanding of its structure in both solid and solution states.

X-ray Crystal Structures

X-ray crystallography has been instrumental in providing a definitive three-dimensional structure of methylcobalamin. journals.co.zaacs.org These studies reveal a pseudo-octahedral coordination geometry for the cobalt(III) ion. journals.co.za The cobalt is bound to four equatorial nitrogen atoms of the corrin (B1236194) macrocycle, a 5,6-dimethylbenzimidazole (B1208971) (DMB) moiety in the lower (α) axial position, and a methyl group in the upper (β) axial position. wikipedia.orgnih.gov

High-resolution crystal structures have provided precise bond lengths and angles. For instance, the Co-C (methyl) bond length has been reported to be approximately 1.99 Å to 2.00 Å, and the Co-N (benzimidazole) bond length is around 2.19 Å to 2.23 Å. acs.orgosti.gov The four equatorial Co-N bond lengths range from 1.88 Å to 1.97 Å. acs.org The corrin ring itself is not perfectly planar and exhibits a degree of folding. nih.gov The crystal structure also reveals the presence of numerous water molecules and, in some cases, acetone (B3395972) molecules of crystallization, which form a complex hydrogen-bonding network with the cobalamin molecule. acs.org

| Parameter | Value (Å) | Reference |

| Co-C (methyl) bond length | 1.99 - 2.00 | acs.orgosti.gov |

| Co-N (benzimidazole) bond length | 2.19 - 2.23 | acs.orgosti.gov |

| Equatorial Co-N bond lengths | 1.88 - 1.97 | acs.org |

Vibrational Spectroscopy (IR, Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable insights into the bonding and structural dynamics of methylcobalamin. tandfonline.comresearchgate.net Near-IR Fourier transform (FT) Raman spectroscopy has been particularly effective in studying photolabile organocobalt compounds like methylcobalamin, as it minimizes the risk of photodecomposition. rsc.orgrsc.org

A key vibrational mode identified is the Co-C bond stretch, which is a direct probe of the organometallic bond. Using near-IR FT-Raman spectroscopy, the Co-CH₃ stretching frequency has been conclusively determined to be 500 cm⁻¹ in solid-state methylcobalamin. rsc.orgrsc.org Isotope labeling studies, substituting ¹²CH₃ with ¹³CH₃ or CD₃, have confirmed this assignment, with the deuterated methyl (CD₃) cobalamin showing a shift in the Co-C stretch to 470 cm⁻¹. rsc.orgrsc.org

Raman spectra also exhibit characteristic bands corresponding to the vibrations of the corrin ring, typically observed in the 1300-1600 cm⁻¹ region. researchgate.netacs.org These modes are primarily composed of single and double C-C and C-N stretching vibrations. researchgate.net Time-resolved infrared (TRIR) spectroscopy has been used to study the vibrational dynamics of the excited states of methylcobalamin, revealing complex spectral profiles with broad similarities to other cobalamins. nih.gov

| Vibrational Mode | Frequency (cm⁻¹) | Technique | Reference |

| Co-CH₃ stretch | 500 | Near-IR FT-Raman | rsc.orgrsc.org |

| Co-CD₃ stretch | 470 | Near-IR FT-Raman | rsc.orgrsc.org |

| Corrin ring modes | 1300 - 1600 | Raman | researchgate.netacs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

⁵⁹Co NMR spectroscopy has also been employed to study cobalamins. pnas.org The chemical shift of the ⁵⁹Co resonance is sensitive to the ligands attached to the cobalt atom. In methylcobalamin, the ⁵⁹Co resonance appears upfield compared to cyanocobalamin, which is consistent with the stronger ligand field of the methyl group. pnas.org The analysis of solid-state ⁵⁹Co NMR spectra provides information about the cobalt coupling parameters, which are sensitive to the local environment and crystallization history of the sample. pnas.org

Electron Spin Resonance (ESR) Spectroscopy

While methylcobalamin in its stable Co(III) state is diamagnetic and therefore ESR-inactive, Electron Spin Resonance (ESR) spectroscopy becomes relevant when studying the photolytic or redox products of methylcobalamin. For instance, the homolytic cleavage of the Co-C bond can lead to the formation of cob(II)alamin, a paramagnetic species that can be characterized by ESR.

Mass Spectrometry

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the identity of methylcobalamin. ijpsonline.comacs.org Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are powerful methods for the purification, identification, and characterization of methylcobalamin from various sources. acs.orgresearchgate.netaustinpublishinggroup.com

In mass spectra of methylcobalamin, the molecular ion [M+H]⁺ is observed at an m/z of approximately 1344. ijpsonline.com A doubly charged ion [M+2H]²⁺ at m/z 673.93 has also been reported. acs.org Fragmentation patterns in MS/MS experiments provide further structural information, often showing the loss of the axial ligands, such as the dimethylbenzimidazole group. ijpsonline.com

Electronic Structure and Excited States Analysis

The electronic structure of methylcobalamin is fundamental to its reactivity, particularly the photolability of the Co-C bond. capes.gov.br Various experimental and theoretical methods have been used to investigate its electronic transitions and excited states. colab.wsresearchgate.net

The UV-visible absorption spectrum of methylcobalamin is characterized by several broad bands. osti.govosti.gov The low-energy α/β bands have been traditionally interpreted as a vibrational progression associated with a single π→π* electronic excitation within the corrin ring. colab.wsnih.gov However, more recent analyses suggest that these bands consist of multiple electronic transitions. colab.ws Time-dependent density functional theory (TD-DFT) calculations have been extensively used to model the electronic spectra and understand the nature of the excited states. colab.wsresearchgate.net

Upon photoexcitation, methylcobalamin can undergo photodissociation of the Co-C bond. capes.gov.brosti.gov The mechanism of this photodissociation is wavelength-dependent. acs.org It is proposed that the reactive excited state is of a ligand-to-ligand charge transfer (LLCT) type, involving the promotion of an electron from the Co-C σ-bond to a π* orbital of the corrin ring. capes.gov.br This LLCT state can mix with the π-π* corrin intraligand excitations, making these bands also photoactive. capes.gov.br Time-resolved X-ray absorption spectroscopy has been used to directly characterize the electronic and geometric structures of the transient intermediates formed during photolysis. osti.govacs.org These studies have identified intermediates with an elongated Co-C bond. osti.gov

Theoretical calculations, including DFT and more advanced ab initio methods like CASSCF/MC-XQDPT2 and EOM-CCSD, have been employed to investigate the electronic structure of the ground and excited states. nih.govacs.orgresearcher.life These studies have provided insights into the character of the S1 excited state, with some methods suggesting a metal-to-ligand charge transfer (MLCT) character. nih.gov The electronic structure of the one-electron-oxidized form of methylcobalamin has also been investigated, revealing a mixed π-cation corrin radical and Co(III)/Co(IV) character. acs.orgresearcher.life

Absorption (Abs) Spectroscopy

The electronic absorption spectrum of methylcobalamin is characterized by several distinct bands in the ultraviolet-visible (UV-Vis) region, which arise from electronic transitions primarily involving the corrin ring and the central cobalt atom. osti.govcolab.ws These bands are commonly labeled as α, β, and γ bands. The low-energy α and β bands are traditionally viewed as a vibrational progression of a single electronic transition, though recent theoretical analyses suggest they may consist of multiple electronic transitions. researchgate.netacs.orgnih.gov The more intense γ-band is located in the near-UV region. researchgate.net

Time-dependent density functional theory (TD-DFT) has been employed to simulate and interpret the absorption spectra of methylcobalamin. researchgate.netacs.orgnih.gov These calculations have shown that the choice of the exchange-correlation functional, basis set, and the inclusion of solvent effects are critical for achieving good agreement with experimental data. researchgate.netacs.org The BP86 functional, in particular, has been noted for providing a reliable description of the low-energy α/β bands. researchgate.netacs.org

| Band | Approximate Wavelength Range (nm) | General Assignment |

| α/β | 520-550 | Corrin ring π→π* transitions, traditionally viewed as a vibrational progression. researchgate.netacs.org |

| γ | ~340-400 | Intense corrin ring π→π* transitions. researchgate.net |

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the chirality of the molecule. For methylcobalamin, CD spectroscopy is a sensitive probe of the three-dimensional structure and electronic transitions. colab.wsnih.gov The CD spectrum of methylcobalamin exhibits distinct signals corresponding to the electronic transitions observed in the absorption spectrum. colab.wsacs.org

Theoretical calculations using TD-DFT have been instrumental in interpreting the CD spectra of methylcobalamin. researchgate.netacs.orgnih.gov These studies have helped to assign the observed CD bands to specific electronic transitions and have revealed the complex nature of the electronic structure. researchgate.netacs.org For example, computational analysis suggests that the α/β band region in the CD spectrum, similar to the absorption spectrum, arises from multiple electronic transitions rather than a single one. researchgate.netacs.orgnih.gov An intense feature in the CD spectrum of the related cob(I)alamin has been identified as a potential probe for its nucleophilic character. nih.gov

Magnetic Circular Dichroism (MCD) Spectroscopy

Magnetic circular dichroism (MCD) spectroscopy, which measures CD in the presence of a magnetic field, provides additional insights into the electronic structure of methylcobalamin, particularly regarding degenerate or nearly degenerate electronic states. colab.ws MCD has been used alongside absorption and CD spectroscopy to build a more complete picture of the electronic transitions in cobalamins. colab.wsacs.org

TD-DFT calculations have also been extended to simulate MCD spectra, aiding in the detailed assignment of electronic transitions. researchgate.netacs.orgnih.gov The combination of experimental MCD data with theoretical calculations has been crucial in refining the understanding of the excited states of methylcobalamin. researchgate.netacs.org

Time-Resolved Spectroscopic Probes

Time-resolved spectroscopic techniques are powerful tools for studying the transient species and structural dynamics that occur after photoexcitation of methylcobalamin. These methods allow for the observation of short-lived intermediates and the elucidation of the pathways and timescales of photochemical reactions like Co-C bond cleavage.

Femtosecond to nanosecond transient absorption spectroscopy has been extensively used to study the primary photochemical events in methylcobalamin. acs.orgresearchgate.netacs.org These experiments involve exciting the molecule with a short laser pulse and monitoring the subsequent changes in its absorption spectrum over time.

Studies have shown that the photochemistry of methylcobalamin is strongly dependent on the excitation wavelength. acs.orgacs.org Excitation at 400 nm in the near-UV leads to a partitioning between prompt homolysis of the Co-C bond and the formation of a metastable cob(III)alamin photoproduct. acs.orgacs.org In contrast, excitation at 520 nm in the visible αβ-band results primarily in the formation of the metastable photoproduct without significant prompt bond homolysis. acs.orgacs.org This metastable species has a lifetime of approximately 1.0 ns and subsequently partitions between forming cob(II)alamin and recovering the ground-state methylcobalamin. acs.orgacs.org The quantum yield for Co-C bond homolysis is therefore dependent on both the initial wavelength-dependent partitioning and the subsequent decay of the metastable intermediate. acs.orgacs.org

The transient spectra reveal the formation of intermediates with distinct absorption features. For example, the metastable photoproduct exhibits a spectrum similar to other cob(III)alamin compounds with a weak axial ligand. researchgate.net The formation of cob(II)alamin is characterized by a different transient spectrum. acs.org

| Excitation Wavelength | Initial Photochemical Event | Metastable Intermediate Lifetime | Final Products |

| 400 nm | Partitioning between prompt Co-C bond homolysis and formation of a metastable photoproduct. acs.orgacs.org | ~1.0 ns acs.orgacs.org | Cob(II)alamin and ground-state Methylcobalamin. acs.orgacs.org |

| 520 nm | Predominant formation of a metastable photoproduct. acs.orgacs.org | ~1.0 ns acs.orgacs.org | Cob(II)alamin and ground-state Methylcobalamin. acs.orgacs.org |

Time-resolved X-ray absorption spectroscopy (XAS) is a powerful technique for directly probing the electronic and geometric structure of the cobalt center during the photochemical reaction. nih.govacs.orgosti.gov By tuning the X-ray energy to the Co K-edge, one can obtain element-specific information about the coordination environment, oxidation state, and bond lengths around the cobalt atom. nih.govacs.orgosti.gov

XAS studies have identified transient intermediates on the picosecond and microsecond timescales following photoexcitation of methylcobalamin. nih.govacs.orgresearchgate.net A picosecond intermediate shows an elongation of the axial Co-C bond and a relaxation of the corrin ring. nih.govacs.orgresearchgate.net A later microsecond intermediate, formed from the recombination of photocleaved products, exhibits a nearly restored Co-C bond but a significantly elongated lower axial Co-N(dimethylbenzimidazole) bond. nih.govacs.orgresearchgate.net The reduced nature of the cobalt site in this later intermediate confirms the formation of a methyl radical. nih.govacs.orgresearchgate.net

Polarized time-resolved X-ray absorption near-edge structure (XANES) spectroscopy provides further detail by probing the structural changes along specific molecular axes. nsf.govresearchgate.netacs.orgnih.gov By using polarized X-rays and aligning the molecules with polarized laser light, it is possible to separate the structural dynamics in the axial and equatorial directions. nsf.govresearchgate.netacs.orgnih.gov

Studies using polarized XANES with 520 nm excitation have revealed that at a 100 ps time delay, there are only small changes in both the axial and equatorial directions, suggesting that significant elongation of the Co-C bond does not occur in the long-lived photoexcited state under these conditions. nsf.govresearchgate.netacs.orgnih.gov The observed changes are primarily attributed to modifications in the corrin ring. nsf.govresearchgate.net This contrasts with the significant axial bond elongation observed in other cobalamins like cyanocobalamin. researchgate.net These findings highlight the advantage of using polarization-selective techniques to isolate specific structural dynamics. nsf.govresearchgate.netacs.orgnih.gov

Analysis of Corrin Ring and Axial Ligand Conformations

The three-dimensional structure of methylcobalamin (MeCbl) is characterized by a central cobalt (Co) atom coordinated by a corrin macrocycle. The geometry of this complex, particularly the conformation of the corrin ring and the disposition of the axial ligands, is crucial for its biological activity. These structural features have been extensively studied using techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Methylcobalamin features a pseudo-octahedral coordination geometry around the Co(III) ion. journals.co.za The four equatorial positions are occupied by the nitrogen atoms of the corrin ring. nih.gov The two axial positions are occupied by a methyl group on the upper (β) face and a 5,6-dimethylbenzimidazole (DMB) nucleotide on the lower (α) face. journals.co.zanih.gov The DMB ligand is tethered to the corrin ring via a propanolamine (B44665) and phosphate (B84403) linkage. nih.gov

The upper methyl ligand and the lower DMB ligand exert a mutual electronic influence, known as the "trans influence." The strong sigma-donating methyl group tends to lengthen the Co-N bond to the DMB ligand on the opposite side. researchgate.netnih.govacs.org This inverse trans influence is a typical characteristic of alkylcobalamins. researchgate.netnih.govacs.org Structural studies on analogues like ethylcobalamin and butylcobalamin reveal that as the steric bulk of the upper alkyl ligand increases, both the Co-C and the Co-N3B (DMB) bonds lengthen. researchgate.netnih.govacs.org Molecular surface map analysis shows that the upper alkyl ligands are generally directed toward the hydrophobic side of the corrin ring. researchgate.netnih.govacs.org

In biological systems, such as the enzyme methionine synthase, the conformation of the axial DMB ligand is dynamic. researchgate.netpnas.org The DMB can be coordinated to the cobalt ("His-on" or "base-on" conformation, where a histidine from the enzyme replaces DMB) or dissociated ("His-off" or "base-off" conformation). researchgate.netnih.gov This conformational change is critical for the enzyme's catalytic cycle, allowing the cobalamin to react with different substrates. pnas.orgpnas.org The equilibrium between these states is influenced by the binding of substrates and other protein domains. nih.govpnas.org For example, binding of S-adenosylmethionine (AdoMet) can disfavor certain conformations due to steric clashes with the methyl group of methylcobalamin. pnas.org 59Co NMR studies have also suggested the possibility of rearrangements of the axial ligands or conformational changes in the corrin ring core in solution. pnas.org

Table 1: Selected Structural Parameters of Methylcobalamin and its Analogues

Spectrophotometric Methods for Quantitative Determination

UV-Visible spectrophotometry is a widely employed analytical technique for the quantitative determination of methylcobalamin in various formulations. austinpublishinggroup.com This method is valued for its simplicity, speed, and cost-effectiveness. The principle of the method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Methylcobalamin, being a colored compound, exhibits characteristic absorption maxima in the UV-Visible spectrum. drugfuture.com The positions of these maxima can vary depending on the solvent and the pH of the medium. In a neutral aqueous solution (pH 7), methylcobalamin typically shows absorption maxima at approximately 266 nm, 342 nm, and 522 nm. drugfuture.compjlss.edu.pk In acidic conditions (0.1N HCl), these peaks shift to around 264 nm, 304 nm, and 462 nm. drugfuture.com

Numerous studies have developed and validated spectrophotometric methods for quantifying methylcobalamin, often in combination with other drugs. For instance, a method using distilled water as a solvent identified a maximum absorbance (λmax) at 351 nm for methylcobalamin, with a linear relationship observed in the concentration range of 1-7 µg/ml (r² = 0.9993). sphinxsai.comresearchgate.net Another study, for the estimation of methylcobalamin in injections, reported a λmax of 353 nm in a standard solution, with a linearity range of 10-50 µg/ml and a correlation coefficient (r²) of 0.9995. austinpublishinggroup.comresearchgate.net When methanol (B129727) is used as the solvent, a λmax of 354 nm has been utilized, showing linearity in the 15-35 µg/ml range. sphinxsai.com A separate study using methanol found a linearity of r² = 0.9981. asrjetsjournal.org The robustness of these methods is often confirmed through validation according to ICH guidelines, assessing parameters like accuracy, precision, linearity, and range. sphinxsai.comasrjetsjournal.org

The ratio of absorbances at different wavelengths can also be used to confirm the identity of methylcobalamin. For example, the ratio of absorbance at 266 nm to 342 nm should be between 1.3 and 1.5, and the ratio of 522 nm to 342 nm should be between 0.55 and 0.75. pjlss.edu.pk

Table 2: Summary of UV-Visible Spectrophotometric Methods for Methylcobalamin Determination

Chemical Reactivity and Catalytic Mechanisms of Methylcobalamin

Cobalt Oxidation States and Their Cycling in Catalysis

The catalytic activity of methylcobalamin (B1676134) is intrinsically linked to the ability of its central cobalt atom to cycle through different oxidation states, primarily Co(III), Co(II), and Co(I). iiti.ac.inbris.ac.uknih.gov This cycling is fundamental to the methyl transfer reactions catalyzed by enzymes like methionine synthase. nih.govunl.edu In its stable form, methylcobalamin contains cobalt in the +3 oxidation state (Co(III)). mdpi.comrsc.org During the catalytic cycle of enzymes such as methionine synthase, the cobalt atom alternates between the Co(III) and the highly reactive Co(I) state. nih.govunl.edumdpi.combiorxiv.org

Co(III) to Co(I) Reduction Mechanisms

The transformation from the stable Co(III) state to the catalytically active Co(I) state is a critical reduction process. In the context of methionine synthase, the reaction cycle involves the transfer of a methyl group from methylcobalamin (a Co(III) species) to homocysteine. bris.ac.uknih.gov This process involves the heterolytic cleavage of the cobalt-carbon bond, resulting in the formation of a Co(I) species and methionine. bris.ac.uknih.gov The Co(I) state is then remethylated by a methyl donor, such as N5-methyltetrahydrofolate, which regenerates the methylcobalamin Co(III) state and completes the catalytic cycle. iiti.ac.inbris.ac.uk

Role of Supernucleophilic Co(I)alamin

The Co(I) form of cobalamin, often referred to as Co(I)alamin, is a potent "supernucleophile". iiti.ac.inrsc.orgnih.govnih.govbeilstein-journals.org This high nucleophilicity is attributed to the paired electrons in the axial dz2 orbital of the four-coordinate Co(I) ion. beilstein-journals.orgacs.orgnih.gov Its exceptional reactivity allows it to readily accept a methyl group from relatively unreactive donors like N5-methyltetrahydrofolate. iiti.ac.innih.gov The supernucleophilic character of Co(I)alamin is harnessed by enzymes like methionine synthase to facilitate methyl transfer reactions that would otherwise be kinetically unfavorable. unl.edunih.gov The reactivity of Co(I)alamin has also been explored in various non-enzymatic chemical syntheses. beilstein-journals.orgacs.org

The electronic structure of Co(I)alamin is complex, with significant mixing of cobalt and corrin (B1236194) ring orbitals, which contributes to its redox accessibility and catalytic power. acs.orgnih.gov

Oxidative Inactivation and Reductive Reactivation

During the catalytic cycle, the highly reactive Co(I)alamin intermediate is susceptible to oxidation, leading to the formation of an inactive Co(II)alamin species. iiti.ac.inunl.eduumich.edu This oxidative inactivation occurs roughly once every 100 to 2000 turnovers in methionine synthase, depending on the conditions. biorxiv.orgumich.edupnas.org

To maintain catalytic activity, enzymes have a reductive reactivation pathway to restore the inactive Co(II) state back to the active Co(I) or Co(III) form. unl.edupnas.org In E. coli methionine synthase, this reactivation involves a reductive methylation process. umich.edu An electron, typically from a donor like flavodoxin, reduces the Co(II) to Co(I). unl.eduumich.edupnas.org Subsequently, a methyl group is transferred from S-adenosylmethionine (AdoMet) to the Co(I) species, regenerating methylcobalamin (Co(III)). unl.eduumich.edupnas.org This reactivation cycle ensures the long-term functionality of the enzyme. unl.edubiorxiv.org The enzyme's structure facilitates this process by bringing the cobalamin and AdoMet binding domains into proximity. pnas.org

Cobalt-Carbon Bond Chemistry

The chemistry of the cobalt-carbon (Co-C) bond is central to the function of methylcobalamin. wikipedia.orgrsc.org This organometallic bond is relatively weak and its cleavage is a key step in the methyl transfer reactions catalyzed by B12-dependent enzymes. unl.edunih.govacs.org

Heterolytic Cleavage of the Co-C Bond

In methylcobalamin-dependent enzymes, the Co-C bond is cleaved heterolytically. unl.edumdpi.comrsc.orgnih.gov This mode of cleavage involves the transfer of the methyl group with its electron pair, formally as a methyl carbocation (CH3+), leaving the cobalt in the Co(I) oxidation state. bris.ac.uknih.gov This is in contrast to adenosylcobalamin-dependent enzymes where the Co-C bond breaks homolytically to form a Co(II) species and a radical. unl.edumdpi.comnih.gov

The heterolytic cleavage in methyltransferases like methionine synthase is triggered by the binding of the substrate, homocysteine, which attacks the methyl group of methylcobalamin. bris.ac.uk This nucleophilic attack leads to the formation of methionine and the supernucleophilic Co(I)alamin intermediate. iiti.ac.inbris.ac.uk The Co(I) species is then remethylated to complete the catalytic cycle. iiti.ac.inbris.ac.uk The process can be represented as a nucleophile-induced demethylation of methyl-Co(III)alamin. iiti.ac.in

Influence of Steric and Electronic Factors on Co-C Bond Cleavage

The cleavage of the Co-C bond is influenced by both steric and electronic factors. mdpi.comrsc.orgcapes.gov.br The coordination of the dimethylbenzimidazole (Dmb) base to the cobalt atom in the "base-on" conformation has a significant thermodynamic effect on the heterolytic reactions of methylcobalamin. iiti.ac.in Theoretical studies suggest that steric interactions, particularly involving the ribose moiety of the nucleotide loop, can distort the coenzyme and influence the Co-C bond dissociation energy. nih.govacs.org

Electronic factors play a crucial role. For instance, one-electron reduction of methylcobalamin dramatically weakens the Co-C bond, increasing its homolysis rate by a factor of over 10^15. nih.govacs.org This is due to the added electron occupying an antibonding orbital, which significantly lowers the bond dissociation energy. nih.gov While this homolytic cleavage upon reduction is a powerful concept, heterolytic cleavage is the primary pathway in methyltransferase enzymatic reactions. unl.edunih.gov The electronic properties of the ligands, both the upper methyl group and the lower axial ligand, also modulate the reactivity of the Co-C bond. rsc.orgresearchgate.net The protein environment itself contributes significantly to catalysis by stabilizing the transition state and the dissociated species through electrostatic and van der Waals interactions. nih.govacs.org

Kinetics and Thermodynamics of Co-C Bond Cleavage

The cobalt-carbon (Co-C) bond in methylcobalamin is a stable covalent bond, and its cleavage is a critical step in the diverse biochemical reactions it mediates. The thermodynamics and kinetics of this bond's scission have been a subject of extensive research to understand the significant rate enhancements observed in enzymatic systems compared to the cofactor in solution.

The Co-C bond dissociation energy (BDE) for methylcobalamin in solution is approximately 30 kcal/mol, indicating a relatively strong and stable bond. nih.gov However, enzymatic environments can accelerate the rate of this cleavage by many orders of magnitude. mdpi.comwits.ac.zabrasch-group.com For instance, in methionine synthase, the rate of methyl transfer from methylcobalamin to homocysteine is enhanced by a factor of about 10⁶ compared to the reaction in solution. unl.edu This catalytic power is attributed to factors within the enzyme's active site that destabilize the Co-C bond.

Theoretical studies using Density Functional Theory (DFT) have provided significant insights into the energetics of Co-C bond cleavage. mdpi.com These calculations have explored different scenarios, including the influence of the axial ligand (the dimethylbenzimidazole base) and the oxidation state of the cobalt center. For a one-electron reduced methylcob(II)alamin, DFT calculations predict that the Co-C cleavage is most likely to occur from the "base-off" conformation, where the dimethylbenzimidazole ligand is detached from the cobalt. mdpi.com In this state, the total energy barrier for cleavage is calculated to be around 0.7 eV. mdpi.com Furthermore, the formation of an anion radical ([MeCbl]•−) through reductive cleavage has been shown to lower the Co-C bond dissociation energy by approximately 50%. nih.gov This substantial reduction in bond strength is due to the added electron occupying a σ*Co-C antibonding orbital upon stretching of the bond, facilitating its homolytic cleavage. nih.gov

The kinetics of Co-C bond cleavage are also influenced by the solvent environment, as demonstrated by electrochemical studies. mdpi.com However, the precise mechanism in these electrochemical processes and their direct correlation to in vivo mechanisms remain subjects of discussion due to the dependence of reaction rates and mechanisms on the specific solvent used. mdpi.com

Table 1: Energetic Parameters of Co-C Bond Cleavage in Methylcobalamin

| Parameter | Condition | Value | Reference |

|---|---|---|---|

| Bond Dissociation Energy (BDE) | In solution (Homolytic) | ~30 kcal/mol | nih.gov |

| Energy Barrier (SN1 Cleavage) | Methylcob(II)alamin (base-off, DFT) | ~0.7 eV | mdpi.com |

| Energy Barrier (SN1 Cleavage) | Neutral Methylcobalamin | 24.4 kcal/mol | researchgate.netresearchgate.net |

| BDE Reduction | Upon formation of [MeCbl]•− | ~50% | nih.gov |

| Enzymatic Rate Enhancement | Methionine Synthase | ~10⁶-fold | unl.edu |

Photo-induced Co-C Bond Cleavage

The cobalt-carbon bond in methylcobalamin is photosensitive and can be cleaved upon exposure to light, a process known as photolysis. mdpi.comumich.edu This property has been utilized as a tool to study the intermediates and mechanisms of cobalamin-dependent reactions. The outcome of photolysis—whether the bond breaks homolytically (forming a Co(II) species and a methyl radical) or heterolytically (forming Co(I) and a methyl carbocation, or Co(III) and a methyl carbanion)—can depend on the wavelength of the excitation light. frontiersin.orgosti.gov

When methylcobalamin is excited with 400 nm light, it results in a mixture of products: approximately 27% cob(II)alamin from homolysis and 73% cob(III)alamin from heterolysis. frontiersin.org In contrast, excitation at 520 nm is reported to yield only a metastable cob(III)alamin species. frontiersin.org Theoretical studies suggest that a repulsive triplet state, 3(σCo−C → σ*Co−C), becomes dissociative as the Co-C bond is stretched, explaining the photo-scission mechanism. frontiersin.org

Time-resolved X-ray absorption spectroscopy has provided direct structural characterization of the transient intermediates formed during photolysis. osti.gov These studies have captured a picosecond intermediate where the upper axial Co-C bond is elongated, and the corrin ring is relaxed. osti.gov A subsequent microsecond intermediate shows the formation of a methyl radical and a reduced cobalt site, confirming the homolytic cleavage pathway. osti.gov

Within an enzyme active site, such as methionine synthase, the photochemical properties of methylcobalamin are modulated. nih.gov Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations have been used to model the photo-induced activation of the Co-C bond inside the enzyme. nih.gov The analysis revealed two potential photodissociation pathways (Path A and Path B) on the electronically excited S₁ state potential energy surface. For methylcobalamin bound to methionine synthase, Path B was identified as the energetically favorable route. This pathway involves an initial detachment of the lower axial Co-N bond (to the histidine ligand from the protein), followed by the displacement and cleavage of the Co-C bond to form a cob(II)alamin and methyl radical pair. nih.gov

Table 2: Products of Methylcobalamin Photolysis

| Excitation Wavelength | Primary Products | Cleavage Type | Reference |

|---|---|---|---|

| 400 nm | Cob(II)alamin (~27%) & Cob(III)alamin (~73%) | Homolytic & Heterolytic | frontiersin.org |

| 520 nm | Metastable Cob(III)alamin | Heterolytic | frontiersin.org |

Methyl Transfer Mechanisms

A primary function of methylcobalamin in biology is to act as a cofactor in methyltransferase enzymes, which catalyze the transfer of a methyl group from a donor to an acceptor molecule. unl.edunih.gov These reactions are crucial in metabolic pathways such as methionine synthesis and acetate (B1210297) synthesis. mdpi.comacs.org The underlying mechanism of these enzymatic reactions involves the formal heterolytic cleavage of the Co-C bond, allowing for the transfer of a methyl group. umich.eduacs.org The cobalt center cycles between the Co(I) and Co(III) oxidation states during catalysis. iiti.ac.in

Two-Stage Methyl Transfer Processes

The methyl transfer reactions catalyzed by methylcobalamin-dependent enzymes typically proceed via a "ping-pong" mechanism, which can be described as two distinct half-reactions or stages. mdpi.comacs.org

Stage 1: Methylation of the Cofactor: In the first stage, the cobalt atom in its highly nucleophilic Co(I) state attacks the methyl group of a donor substrate, such as 5-methyltetrahydrofolate (CH₃-H₄folate). mdpi.comumich.edu This results in the formation of the methylcob(III)alamin intermediate and the release of the demethylated donor (tetrahydrofolate). umich.edu

E-cob(I)alamin + CH₃-H₄folate → E-methylcob(III)alamin + H₄folate umich.edu

Stage 2: Demethylation of the Cofactor: In the second stage, the newly formed methylcobalamin transfers its methyl group to an acceptor substrate, such as homocysteine. mdpi.com This step regenerates the cob(I)alamin form of the enzyme, which is then ready for another catalytic cycle, and releases the final methylated product (methionine). mdpi.comumich.edu

E-methylcob(III)alamin + Homocysteine → E-cob(I)alamin + Methionine umich.edu

This two-step process allows the enzyme to interact with two different substrates sequentially, using the cobalamin cofactor as a transient carrier of the methyl group. acs.org

Nucleophilic Attack and Three-Center Two-Electron Bonds

The chemical mechanism at the heart of methyl transfer involves nucleophilic attack. The cob(I)alamin species generated in the catalytic cycle is a potent "supernucleophile" due to the high electron density on the Co(I) center. iiti.ac.inresearchgate.net

In the methylation of the cofactor by CH₃-H₄folate, the cob(I)alamin initiates a nucleophilic attack on the methyl carbon. ebi.ac.uk For this reaction, a transition state involving a three-center, two-electron bond between the nitrogen of the folate, the cobalt, and the transferring methyl carbon (N···C···Co) has been proposed. ebi.ac.uk

Conversely, in the demethylation step, the acceptor substrate acts as the nucleophile. For methionine synthase, the sulfur atom of the deprotonated homocysteine (thiolate) performs a nucleophilic attack on the methyl carbon of methylcobalamin, leading to the formation of methionine and cob(I)alamin. ebi.ac.uk

SN1 and SN2 Reaction Mechanisms

The methyl transfer from methylcobalamin can be mechanistically classified using the framework of nucleophilic substitution reactions, specifically SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). mdpi.commasterorganicchemistry.com

An SN1 mechanism would involve a preliminary, rate-limiting heterolytic cleavage of the Co-C bond to form a free methyl cation and cob(I)alamin, followed by a rapid reaction of the carbocation with the nucleophile. mdpi.comyoutube.com An SN2 mechanism involves a single, concerted step where the incoming nucleophile attacks the methyl carbon at the same time as the Co-C bond breaks. mdpi.commasterorganicchemistry.comyoutube.com

The majority of evidence points towards an SN2 mechanism for the enzymatic methyl transfer reactions. mdpi.comnih.gov In this scenario, the Co-C bond cleavage is triggered directly by the nucleophilic attack of the substrate (e.g., homocysteine). mdpi.com This is supported by theoretical calculations and the fact that the highly reactive and unstable methyl cation intermediate of an SN1 pathway is avoided. mdpi.com Isotope analysis of the carbon atom in the methyl group can be used to experimentally distinguish between concerted (SN2) and stepwise (SN1) mechanisms. nih.gov

While the methyl transfer to the substrate is SN2, the cleavage of the Co-C bond can also be considered in an SN1 context, particularly under non-enzymatic or theoretical conditions. mdpi.com DFT calculations have been used to determine the energy barriers for a purely dissociative SN1 cleavage, providing a baseline to appreciate the catalytic efficiency of the SN2 pathway in enzymes. mdpi.com

Table 3: Comparison of SN1 and SN2 Mechanisms for Methyl Transfer

| Feature | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Molecularity | Unimolecular rate-determining step | Bimolecular rate-determining step |

| Kinetics | Rate = k[Methylcobalamin] | Rate = k[Methylcobalamin][Nucleophile] |

| Mechanism | Stepwise: Co-C cleavage then nucleophilic attack | Concerted: Simultaneous attack and cleavage |

| Intermediate | Methyl cation and Cob(I)alamin | Five-coordinate transition state |

| Relevance | Considered in theoretical/non-enzymatic cleavage | Predominant pathway in enzymatic methyl transfer |

Methyl Group Activation and Substrate Reactivity

The remarkable efficiency of enzymatic methyl transfer is not only due to the inherent reactivity of the cofactor but also to the specific activation of both the methyl group and the acceptor substrate by the enzyme. unl.edu

Methyl Group Activation: The reactivity of the methyl group on methylcobalamin is influenced by the trans ligand (the axial ligand opposite the methyl group). In the enzyme, the coordination of a histidine residue from the protein in place of the cofactor's own dimethylbenzimidazole base can modulate the electronic properties of the cobalt center and, consequently, the lability of the Co-C bond. nih.gov For the methylation step, the donor substrate itself must be activated. In the case of methionine synthase, protonation of the N5 nitrogen of CH₃-H₄folate is considered crucial for making the methyl group sufficiently electrophilic for attack by cob(I)alamin. researchgate.net Theoretical calculations show that without this protonation, the energy barrier for methyl transfer is prohibitively high (~38 kcal/mol). researchgate.net

Substrate Reactivity: The enzyme also plays a critical role in enhancing the nucleophilicity of the acceptor substrate. In methionine synthase, a zinc ion is present in the homocysteine-binding domain. nih.gov This zinc ion is coordinated by cysteine residues from the protein and is believed to bind the homocysteine substrate, activating its sulfur atom and promoting its deprotonation to the more nucleophilic thiolate form, thus preparing it to attack the methyl group of the cofactor. nih.gov

Role of Coordination Environment in Catalysis

The catalytic activity of the organometallic cofactor methylcobalamin is intricately linked to its coordination environment. The central cobalt ion's reactivity is modulated by the nature of the ligands attached to it, particularly the lower or 'alpha' axial ligand. This flexibility allows enzymes to fine-tune the cofactor's properties for specific chemical reactions.

Base-On and Base-Off Structures

A fundamental aspect of methylcobalamin's reactivity is the dynamic equilibrium between two principal conformations: "base-on" and "base-off". nih.gov In the "base-on" structure, the 5,6-dimethylbenzimidazole (B1208971) (DMB) moiety, which is part of the nucleotide tail of the molecule, coordinates directly to the lower axial position of the cobalt ion. nih.gov This conformation is generally more stable and predominates in solution at physiological pH. nih.gov However, the coordination of the bulky DMB base also provides a stabilizing effect, making the crucial cobalt-carbon bond less susceptible to cleavage. dokumen.pub

For catalysis to occur in many enzymatic contexts, methylcobalamin must switch to the "base-off" conformation. In this state, the DMB ligand is dissociated from the cobalt center and is often replaced by a solvent molecule like water or, within an enzyme's active site, an amino acid residue. nih.govresearchgate.net This dissociation renders the cofactor more reactive. nih.gov The "base-off" state facilitates the heterolytic cleavage of the cobalt-methyl bond, a key step in methyl transfer reactions. iiti.ac.inresearchgate.net The transition between these states is influenced by environmental factors such as pH; acidic conditions, for instance, can protonate the DMB nitrogen, favoring the "base-off" form. nih.gov The redox potential of the cobalt center is also significantly affected, with the reduction of Co(II) to Co(I) being more facile in the "base-off" state, which is crucial for the catalytic cycle of certain enzymes. nih.gov

| Property | Base-On Conformation | Base-Off Conformation |

| Lower Axial Ligand | 5,6-dimethylbenzimidazole (DMB) | Solvent (e.g., H₂O) or Protein Residue |

| Reactivity | Lower, more stable | Higher, more reactive |

| Co-C Bond Cleavage | Less favorable | More favorable mdpi.com |

| Predominance | Favored at physiological pH in solution nih.gov | Favored in acidic conditions or within specific enzyme active sites nih.gov |

| Co(II)/Co(I) Redox Potential | approx. -500 mV nih.gov | approx. -610 mV nih.gov |

This interactive data table summarizes the key distinctions between the "base-on" and "base-off" conformations of methylcobalamin.

Ligand Exchange and Protein Coordination (e.g., Histidine)

Within the confines of an enzyme's active site, the coordination environment of methylcobalamin is actively manipulated to optimize catalysis. A common strategy employed by cobalamin-dependent enzymes is to control the base-on/base-off equilibrium through ligand exchange, where a residue from the protein itself displaces the DMB base. researchgate.net

A prominent example of this is the coordination by a histidine residue, resulting in a "base-off/His-on" state. nih.govnih.gov Many enzymes, including methionine synthase, feature a conserved structural motif (often a DxHxxG sequence) that positions a histidine side chain to act as the lower axial ligand for the cobalt ion. nih.govresearchgate.net This substitution of the intramolecular DMB ligand with a protein-donated histidine is not merely a passive replacement. It serves to precisely modulate the electronic and steric properties of the cofactor, thereby influencing the strength of the cobalt-methyl bond and preparing it for methyl transfer. researchgate.net This protein-enforced conformation underscores the sophisticated interplay between the cofactor and the enzyme, where the protein environment actively participates in and directs the catalytic mechanism rather than simply providing a passive scaffold. pnas.org This strategic ligand exchange is a key feature that enables the remarkable chemical versatility of methylcobalamin in biological systems. researchgate.net

Enzymatic Systems and Biochemical Pathways Involving Methylcobalamin

Methionine Synthase (MetH) as a Primary Methylcobalamin-Dependent Enzyme

Methionine synthase (MetH), also known as 5-methyltetrahydrofolate-homocysteine methyltransferase (MTR), is a key enzyme that relies on methylcobalamin (B1676134) as a cofactor. researchgate.netwikipedia.org In mammals, this enzyme is exclusively the cobalamin-dependent form. wikipedia.org MetH is responsible for the regeneration of the essential amino acid methionine from homocysteine. proteopedia.org This reaction is not only crucial for protein synthesis but also for the production of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions. researchgate.netnih.gov Consequently, MetH plays an indispensable role in linking the folate and methionine cycles, which are central to one-carbon metabolism. wikipedia.org

The enzyme itself is a large, modular protein with distinct domains for binding its substrates—homocysteine and 5-methyltetrahydrofolate (CH₃-H₄folate)—and its cobalamin cofactor. nih.govnih.gov A fourth domain is responsible for the reactivation of the enzyme. nih.gov

Catalytic Cycle of Methionine Synthesis

The catalytic cycle of methionine synthase involves a two-step methyl transfer process, with the methylcobalamin cofactor acting as an intermediate methyl carrier. ebi.ac.ukmdpi.com

Methyl Group Transfer from Methylcobalamin to Homocysteine: The cycle begins with the enzyme in its methylcobalamin [Co(III)-CH₃] state. wikipedia.org The sulfur atom of homocysteine, activated by a zinc ion in the homocysteine-binding domain, performs a nucleophilic attack on the methyl group of the methylcobalamin. wikipedia.orgebi.ac.uk This reaction yields methionine and reduces the cobalt ion of the cofactor from Co(III) to the highly nucleophilic Co(I) state, forming cob(I)alamin. proteopedia.orgebi.ac.uk

Remethylation of Cob(I)alamin: The highly reactive cob(I)alamin then abstracts a methyl group from 5-methyltetrahydrofolate (N⁵-MeTHF), which is bound to its own domain. wikipedia.orgebi.ac.uk This step regenerates the methylcobalamin form of the enzyme and releases tetrahydrofolate (THF). wikipedia.org

Reactivation Cycle: The potent nucleophile cob(I)alamin is susceptible to oxidation, which can occur approximately once every 100 to 2,000 catalytic turnovers, forming an inactive cob(II)alamin state. ebi.ac.ukpnas.org To restore activity, the enzyme must undergo a reactivation cycle. wikipedia.org This process involves a reductive methylation where S-adenosylmethionine (SAM) provides the methyl group, and an electron is supplied by flavodoxin to reduce Co(II) back to Co(I) before remethylation. ebi.ac.ukpnas.org

| Step | Reactants | Products | Cobalamin State Change |

|---|---|---|---|

| 1. Methionine Formation | Methylcobalamin, Homocysteine | Methionine, Cob(I)alamin | Co(III) → Co(I) |

| 2. Cofactor Remethylation | Cob(I)alamin, 5-Methyltetrahydrofolate | Methylcobalamin, Tetrahydrofolate | Co(I) → Co(III) |

| Reactivation (Oxidation) | Cob(I)alamin | Cob(II)alamin (inactive) | Co(I) → Co(II) |

| Reactivation (Reductive Methylation) | Cob(II)alamin, S-Adenosylmethionine, Flavodoxin (electron) | Methylcobalamin | Co(II) → Co(I) → Co(III) |

Substrate Binding and Product Release

The binding of substrates and release of products in methionine synthase are tightly regulated and coupled to the enzyme's conformational state. Kinetic studies suggest that 5-methyltetrahydrofolate binds first, followed by homocysteine. ebi.ac.uk Homocysteine binds to a domain containing a zinc ion, which lowers the pKa of its thiol group, facilitating its role as a nucleophile. wikipedia.orgnih.gov Upon binding, homocysteine releases a proton. nih.gov

Enzyme Conformational Dynamics and Module Interactions

Methionine synthase is a highly dynamic, multidomain enzyme that undergoes significant conformational changes during its catalytic and reactivation cycles. nih.govresearchgate.net The enzyme is composed of four distinct domains: a homocysteine-binding domain, a folate-binding domain, a cobalamin-binding domain, and a reactivation domain that binds S-adenosylmethionine. nih.govresearchgate.net

For catalysis to occur, the cobalamin-binding domain must alternate its position to interact with the homocysteine-binding domain and then with the folate-binding domain. wikipedia.org These large-scale movements, often described as a "swinging arm" motion, bring the cofactor into proximity with each substrate in a sequential manner. nih.gov Similarly, for reactivation, the cobalamin-binding domain must move to interact with the reactivation domain. pnas.org These conformational changes are crucial to prevent a futile cycle of methionine production and consumption and to gate the reactivation process from the normal catalytic cycle. nih.govpnas.org The enzyme exists as an ensemble of interconverting conformational states, and the binding of different substrates and the methylation state of the cobalamin cofactor influence the distribution of these conformers. pnas.org

| Domain | Function | Interacting Partner |

|---|---|---|

| Homocysteine (Hcy) Domain | Binds and activates homocysteine | Cobalamin (Cob) Domain |

| Folate (Fol) Domain | Binds 5-methyltetrahydrofolate | Cobalamin (Cob) Domain |

| Cobalamin (Cob) Domain | Binds methylcobalamin cofactor and shuttles between other domains | Hcy, Fol, and Activation Domains |

| Activation (Act) Domain | Binds S-adenosylmethionine for reactivation | Cobalamin (Cob) Domain |

Methyl Transfer Reactions in Broader Metabolic Contexts

The methyl transfer reaction catalyzed by the methylcobalamin-dependent methionine synthase is a cornerstone of cellular metabolism, integrating several critical pathways. ebi.ac.ukresearchgate.net

One-Carbon Metabolism

One-carbon metabolism refers to a network of interconnected pathways that mediate the transfer of one-carbon units (such as methyl, methylene, and formyl groups) for various biosynthetic and regulatory processes. researchgate.net Methionine synthase is a central enzyme in this network. researchgate.net By transferring a methyl group from the folate pool (in the form of 5-methyltetrahydrofolate) to homocysteine, it regenerates methionine. wikipedia.org This methionine is then converted to S-adenosylmethionine (SAM), the primary methyl donor for the methylation of DNA, RNA, proteins, and lipids. nih.gov This function is vital for processes ranging from epigenetic regulation to neurotransmitter synthesis. obb12.comnih.gov

Folate Cycle and Methionine Cycle Interplay

The reaction catalyzed by methionine synthase is the primary link between the folate and methionine cycles. wikipedia.orgnih.gov

The Methionine Cycle: This cycle begins with methionine and involves its conversion to SAM. After donating its methyl group, SAM becomes S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Methionine synthase completes the cycle by remethylating homocysteine back to methionine. nih.gov

The Folate Cycle: This cycle involves the interconversion of various forms of tetrahydrofolate, each carrying a one-carbon unit at different oxidation levels. The conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate is an irreversible reaction. Therefore, the only way for the cell to regenerate tetrahydrofolate from 5-methyltetrahydrofolate is through the methionine synthase reaction. wikipedia.org This prevents the trapping of folate in the 5-methyl form and ensures the continued availability of other folate derivatives necessary for nucleotide synthesis (purines and thymidylate).

Thus, the methylcobalamin-dependent methionine synthase reaction is essential for maintaining the flux of both the methionine and folate cycles, ensuring the supply of methionine for protein synthesis and SAM for methylation reactions, as well as the regeneration of tetrahydrofolate for nucleotide biosynthesis. nih.gov

Anaerobic Acetogenesis and Methanogenesis

Methylcobalamin is a crucial intermediate in the metabolic pathways of various anaerobic microbes, particularly in acetogenesis and methanogenesis. wikipedia.org In these processes, which are vital steps in the global carbon cycle, methylcobalamin facilitates the transfer of methyl groups. nih.gov

Anaerobic Acetogenesis: Acetogenic bacteria utilize the Wood-Ljungdahl pathway to synthesize acetate (B1210297) from compounds like carbon dioxide. nih.govwikipedia.org This pathway is a cornerstone of their energy metabolism, allowing them to produce over 10 trillion kilograms of acetic acid annually. nih.gov A key step involves the transfer of a methyl group to a cobalt center in a corrinoid iron-sulfur protein, forming a methyl-Co(III) intermediate, which is chemically equivalent to methylcobalamin. nih.gov

Methanogenesis: Methanogenesis is the biological production of methane, carried out by archaea known as methanogens. wikipedia.org This process can occur through several pathways, including methyl-based methanogenesis, which relies on the demethylation of various methylated compounds such as methanol (B129727), methylamines, and methanethiol. asm.orgasm.org In these pathways, methylcobalamin-dependent methyltransferases are essential. nih.govresearchgate.net For instance, in the catabolism of methanol, a corrinoid protein is methylated, and the methyl group is subsequently transferred to coenzyme M by a methyltransferase, a critical step leading to methane formation. asm.org The cobalt center of the cobalamin cycles between the supernucleophilic Co(I) state and the methyl-Co(III) state to shuttle the methyl group. researchgate.net

Different types of methanogenesis include:

Acetoclastic methanogenesis: Acetate is split into a methyl group and a carboxyl group, with the methyl group being used to form methane. nih.gov

Hydrogenotrophic methanogenesis: Carbon dioxide is reduced to methane using hydrogen as the electron donor. wikipedia.org

Methylotrophic methanogenesis: Methylated compounds are used as substrates. asm.orgnih.gov

Methyl-based methanogenesis is recognized as a significant source of methane in a variety of anaerobic environments, including marine sediments, coastal wetlands, and hypersaline lakes. asm.orgasm.org

Wood-Ljungdahl Pathway

The Wood-Ljungdahl pathway, also known as the reductive acetyl-CoA pathway, is a key carbon fixation pathway in anaerobic bacteria and archaea. nih.govwikipedia.org It is used by acetogens for energy conservation and by other anaerobes like methanogens and sulfate reducers for synthesizing cellular carbon. nih.gov The pathway is characterized by two main branches: the Eastern (or methyl) branch and the Western (or carbonyl) branch. nih.govnih.gov

Eastern (Methyl) Branch: In this branch, one molecule of CO2 is reduced by a series of enzymatic steps to form a methyl group. nih.gov This process involves tetrahydrofolate (H4folate) as a C1 carrier. nih.gov The methyl group from methyl-H4folate is then transferred to the cobalt atom of a corrinoid iron-sulfur protein (CFeSP), forming a methyl-Co(III) species. nih.gov This reaction is catalyzed by a B12-dependent methyltransferase. nih.govresearchgate.net

Western (Carbonyl) Branch: In this branch, a second molecule of CO2 is reduced to carbon monoxide (CO) by the enzyme CO dehydrogenase/acetyl-CoA synthase (CODH/ACS). wikipedia.org

The final step of the pathway involves the ACS enzyme, which combines the methyl group from the CFeSP, the CO from the Western branch, and coenzyme A (CoA) to synthesize acetyl-CoA. nih.gov This process involves the transfer of the methyl group from the methyl-cobalt intermediate to a nickel site on the ACS enzyme, forming an organometallic methyl-Ni species before its condensation with CO and CoA. nih.gov

Comparative Enzymology with Adenosylcobalamin-Dependent Enzymes

Methylcobalamin (MeCbl) and adenosylcobalamin (AdoCbl) are the two primary coenzyme forms of vitamin B12, each facilitating distinct classes of enzymatic reactions. nih.gov While both contain a unique cobalt-carbon bond, the nature of this bond and the mechanism of its cleavage dictate their different biochemical functions. nih.gov

| Feature | Methylcobalamin (MeCbl) | Adenosylcobalamin (AdoCbl) |

| Upper Axial Ligand | Methyl group | 5'-deoxyadenosyl group |

| Primary Function | Methyl group transfer | Radical-based rearrangements |

| Cleavage Mechanism | Heterolytic | Homolytic |

| Cobalt State Cycle | Co(III) ↔ Co(I) | Co(III) ↔ Co(II) |

| Key Enzyme Class | Methyltransferases | Isomerases/Mutases, Reductases |

Mechanistic Distinctions (Heterolytic vs. Homolytic Cleavage)

The fundamental difference in the catalytic function of MeCbl and AdoCbl lies in the way the cobalt-carbon (Co-C) bond is cleaved.

Heterolytic Cleavage (Methylcobalamin): In enzymes dependent on methylcobalamin, such as methionine synthase, the Co-C bond undergoes heterolytic cleavage. researchgate.net This means that during the breakage of the bond, one fragment retains both of the shared electrons. maricopa.educhemistrysteps.com The cleavage of the Co-C bond in MeCbl yields a methyl carbocation (CH3+) and the highly nucleophilic cob(I)alamin form. nih.govresearchgate.net This potent Co(I) supernucleophile is essential for the subsequent steps of the catalytic cycle. nih.gov This type of cleavage is characteristic of methyl transfer reactions where the methyl group is transferred to a nucleophilic acceptor. researchgate.net

Homolytic Cleavage (Adenosylcobalamin): In contrast, adenosylcobalamin-dependent enzymes catalyze reactions that proceed via free radical mechanisms. nih.gov This is initiated by the homolytic cleavage of the Co-C bond, where the bond breaks in such a way that each fragment retains one of the shared electrons. maricopa.eduvedantu.com This homolysis generates a cob(II)alamin species and a 5'-deoxyadenosyl radical. researchgate.net The highly reactive adenosyl radical then initiates the catalytic reaction by abstracting a hydrogen atom from the substrate, generating a substrate radical that can undergo rearrangement. nih.govnih.gov AdoCbl-dependent enzymes, therefore, act as radical generators to facilitate complex isomerization and rearrangement reactions. researchgate.net

The bond dissociation energy for heterolytic cleavage is generally much higher than for homolytic cleavage for the same type of bond. byjus.com Enzymes dramatically accelerate the rate of Co-C bond cleavage, with the protein environment playing a crucial role in distorting the coenzyme to facilitate either homolysis or heterolysis. researchgate.netresearchgate.net

Different Biological Roles and Substrate Specificity

The distinct cleavage mechanisms of MeCbl and AdoCbl translate directly into their different biological roles and the types of substrates their respective enzymes act upon.

Methylcobalamin-Dependent Enzymes: These enzymes specialize in methyl group transfer. nih.gov

Biological Role: MeCbl is primarily involved in methylation cycles. futurekind.com Its main function is to carry and donate methyl groups, which is critical for processes like the synthesis of the amino acid methionine from homocysteine and for DNA methylation. nih.govinvigormedical.comnih.gov In anaerobic microbes, it is central to energy metabolism through acetogenesis and methanogenesis. nih.govresearchgate.net

Substrate Specificity: The substrates are typically a methyl donor (like methyl-tetrahydrofolate) and a methyl acceptor (like homocysteine). nih.govnih.gov Examples include methionine synthase and the corrinoid iron-sulfur protein in the Wood-Ljungdahl pathway. nih.govnih.gov

Adenosylcobalamin-Dependent Enzymes: These enzymes catalyze complex intramolecular rearrangement reactions. nih.gov

Biological Role: AdoCbl operates mainly in catabolic pathways, particularly within the mitochondria. invigormedical.comdifferencebetween.com It is essential for the metabolism of certain amino acids and fatty acids. invigormedical.com The radical-based mechanism allows for the 1,2-migration of various groups (hydroxyl, amino, or carbon-containing groups) on the substrate. nih.gov

Substrate Specificity: These enzymes act on substrates that can undergo rearrangement. A classic example is methylmalonyl-CoA mutase, which converts methylmalonyl-CoA to succinyl-CoA, a key step in the citric acid cycle. nih.gov Other examples include glutamate mutase and ribonucleotide reductase. nih.govresearchgate.net

Beyond Methionine Synthase: Other Proposed Methylcobalamin Interactions

While its role in methionine synthase is the most well-known in mammals, methylcobalamin's functions are far more diverse, especially in the microbial world. nih.gov Its role as a methyl group carrier is fundamental to the central energy metabolism of many anaerobic organisms. researchgate.net

Key interactions beyond methionine synthase include:

Corrinoid Iron-Sulfur Protein (CFeSP): In the Wood-Ljungdahl pathway of acetogens, a methyltransferase catalyzes the transfer of a methyl group from methyl-tetrahydrofolate to the corrinoid cofactor of CFeSP, forming methylcobalamin as an intermediate before the methyl group is used for acetyl-CoA synthesis. nih.gov

Methyl-H4-MPT: Coenzyme M Methyltransferase (Mtr): This enzyme complex is crucial in methanogenesis. nih.gov It transfers a methyl group from methyl-tetrahydromethanopterin (methyl-H4-MPT) to coenzyme M. This reaction proceeds via a corrinoid-containing subunit (MtrA) where methylcobalamin is formed as an intermediate. biorxiv.org

Methanol-Coenzyme M Methyltransferase: In methanogens that utilize methanol, a set of enzymes (MtaA, MtaB, MtaC) facilitates the transfer of a methyl group from methanol to coenzyme M, a process that also involves a methyl-corrinoid intermediate. asm.orgosti.gov

Core Methionine Synthases: Some organisms possess folate-independent "core" methionine synthases (e.g., MesA) that are homologous to the catalytic domain of the cobalamin-independent MetE enzyme. biorxiv.org In vitro, these enzymes can use free methylcobalamin as a methyl donor to convert homocysteine to methionine, though their physiological substrates are likely methyl-corrinoid proteins. biorxiv.org

These examples highlight that the function of methylcobalamin as a transient carrier of activated methyl groups is a widespread and evolutionarily ancient biochemical strategy. researchgate.net

Theoretical and Computational Approaches to Methylcobalamin Chemistry

Quantum Mechanical (QM) and Hybrid QM/MM Methods

Quantum mechanical methods are fundamental to understanding the electronic structure and bonding in methylcobalamin (B1676134). nih.gov For a system as large and complex as MeCbl, hybrid quantum mechanics/molecular mechanics (QM/MM) methods have proven to be particularly powerful. nih.govnih.gov In the QM/MM approach, the reactive center of the molecule, including the cobalt ion and its immediate ligands, is treated with a high level of quantum mechanical theory, while the remainder of the large molecule is described using more computationally efficient molecular mechanics force fields. nih.govmdpi.com This hybrid approach allows for the study of enzymatic reactions involving MeCbl within its protein environment, providing a more realistic model of the biological system. nih.govresearchgate.net

Density Functional Theory (DFT) has become a widely used method for studying the electronic and structural properties of cobalamins due to its balance of computational cost and accuracy. aip.org Various DFT functionals have been employed to investigate properties such as the Co-C bond dissociation energy (BDE), molecular geometries, and spectroscopic features. acs.orgnih.govacs.org